molecular formula C20H20ClNO4 B2917117 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879044-96-9

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2917117
CAS No.: 879044-96-9
M. Wt: 373.83
InChI Key: HZZIYFTUJIQVSV-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group, a hydroxy group, and an indolinone core.

Preparation Methods

The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting with the preparation of the indolinone core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels.

Chemical Reactions Analysis

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they often include key enzymes or receptors that play a role in the compound’s observed effects.

Comparison with Similar Compounds

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one These compounds share similar structural features but may differ in their specific chemical properties and applications

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-7-8-17-15(11-13)20(25,12-14(2)23)19(24)22(17)9-10-26-18-6-4-3-5-16(18)21/h3-8,11,25H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIYFTUJIQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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